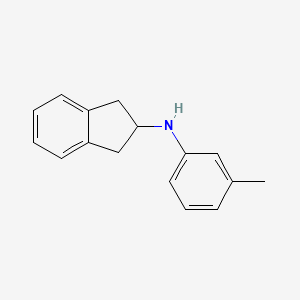

N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

Description

Properties

IUPAC Name |

N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-12-5-4-8-15(9-12)17-16-10-13-6-2-3-7-14(13)11-16/h2-9,16-17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAQKMBFONAZMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine, a compound with the molecular formula and a molecular weight of approximately 223.32 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by a dihydroindene core with a methyl group attached to the phenyl ring. Its unique structure contributes to its reactivity and potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . Research has shown that it can induce apoptosis in various cancer cell lines. For instance, in experiments involving MDA-MB-231 breast cancer cells, the compound demonstrated a significant increase in caspase activity, suggesting a mechanism for promoting cancer cell death.

| Cell Line | Concentration (μM) | Caspase Activity (fold increase) |

|---|---|---|

| MDA-MB-231 | 10 | 1.33 - 1.57 |

This data positions the compound as a promising candidate for further development in cancer therapeutics.

Antimicrobial Properties

In addition to its anticancer effects, this compound has been evaluated for its antimicrobial activity . Preliminary results indicate that it may possess inhibitory effects against various bacterial strains, although detailed studies are necessary to elucidate the specific mechanisms involved.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with neurotransmitter systems, particularly influencing serotonin and dopamine pathways. Such interactions could account for both its anticancer and antimicrobial activities .

Comparative Studies

To better understand the unique properties of this compound, comparative studies with structurally similar compounds have been conducted. For example:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine | C_{16}H_{19}N | Anticancer, antimicrobial |

| 6-Methyl-2,3-dihydro-1H-inden-2-amine | C_{15}H_{17}N | Limited activity reported |

These comparisons highlight the potential advantages of this compound in terms of biological efficacy due to its specific structural features .

Study on Anticancer Efficacy

A notable study involved administering varying concentrations of this compound to MDA-MB-231 cells. Results indicated a dose-dependent increase in caspase activity correlating with higher concentrations of the compound. This suggests that the compound's ability to induce apoptosis may be leveraged for therapeutic purposes in breast cancer treatment.

Study on Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against common bacterial pathogens. The findings suggested that this compound exhibited significant antibacterial activity at certain concentrations, warranting further investigation into its potential as an antimicrobial agent .

Scientific Research Applications

Treatment of Parkinson's Disease

One of the most significant applications of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine is as an intermediate in the synthesis of rasagiline, a drug used to treat Parkinson's disease. Rasagiline acts as an irreversible monoamine oxidase-B inhibitor, enhancing dopamine levels in the brain and providing neuroprotective effects. The synthesis process involves reducing 2,3-dihydro-1H-indanone oxime to obtain the desired amine compound .

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems, particularly norepinephrine and serotonin pathways. It acts as a selective norepinephrine reuptake inhibitor (NRI), which can enhance mood and cognitive functions, making it a candidate for treating mood disorders . Its potential to modulate serotonin levels also suggests applications in managing anxiety and depression.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation. Studies have shown that derivatives of 2,3-dihydro-1H-indene compounds possess immunosuppressive actions and can alleviate symptoms associated with inflammatory diseases .

Anticancer Research

Emerging studies have indicated that certain derivatives of this compound may possess anticancer properties. In vitro experiments have demonstrated efficacy against specific cancer cell lines, suggesting potential applications in oncology . Further research is needed to elucidate the mechanisms behind these effects and to explore their therapeutic viability.

Biochemical Mechanisms

The pharmacological activities of this compound are attributed to its interaction with various receptors:

- Norepinephrine Reuptake Inhibition : By inhibiting norepinephrine reuptake, the compound increases its availability in the synaptic cleft, potentially alleviating mood disorders.

- Serotonin Modulation : Preliminary studies suggest modulation of serotonin levels, which are crucial for mood stabilization.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on 2-aminoindane | Characterized metabolism and pharmacokinetics; highlighted potential therapeutic uses in neuropharmacology. |

| Anti-inflammatory research | Demonstrated immunosuppressive properties; potential applications in treating inflammatory diseases. |

| Anticancer activity | Identified effectiveness against specific cancer cell lines; further investigation required for therapeutic applications. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine and its analogs, focusing on substituent effects, synthetic routes, and biological activities:

Structural and Electronic Modifications

- Diethyl groups at 5,6-positions (as in indacaterol intermediates) enhance metabolic stability by blocking oxidation sites .

- Synthetic Routes :

Preparation Methods

Synthetic Routes for N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

General Strategy

The synthesis typically involves:

- Preparation of the 2,3-dihydro-1H-indene intermediate or its ketone precursor.

- Introduction of the amine group via nucleophilic substitution or reductive amination.

- Coupling with 3-methylphenyl amine (m-toluidine) to form the N-substituted amine.

Preparation of the Indan-2-one Intermediate

A common precursor is 2,3-dihydro-1H-inden-2-one, which can be synthesized by oxidation of indan-2-ol or Friedel-Crafts acylation of benzene derivatives followed by cyclization. This ketone serves as the substrate for amination reactions.

Amination Methods

Reductive Amination

- The ketone intermediate is reacted with 3-methylphenyl amine in the presence of a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride.

- The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at controlled temperatures.

- This method allows direct formation of the secondary amine with high selectivity.

Nucleophilic Substitution

- Halogenated indane derivatives (e.g., 2-chloro- or 2-bromo-indane) are reacted with 3-methylphenyl amine under basic conditions.

- Potassium carbonate or triethylamine is commonly used as a base.

- The reaction is often performed in polar aprotic solvents such as acetone or dimethylformamide (DMF).

- Elevated temperatures (50–80°C) facilitate the substitution.

Catalytic Hydrogenation Route

- An alternative approach involves catalytic hydrogenation of the corresponding imine or ketone precursor in the presence of palladium or platinum catalysts.

- This method is efficient for large-scale industrial synthesis, providing high yields and purity.

- The reaction is conducted under hydrogen atmosphere at moderate pressure and temperature.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ketone synthesis | Friedel-Crafts acylation, cyclization | DCM, AlCl3 | 0–25°C | 70–85 | Control of temperature critical to avoid side reactions |

| Reductive amination | 3-methylphenyl amine, NaBH4 or NaBH(OAc)3 | THF, EtOH | 0–25°C | 75–90 | Slow addition of reducing agent improves selectivity |

| Nucleophilic substitution | 2-chloro-indane, 3-methylphenyl amine, K2CO3 | Acetone, DMF | 50–80°C | 60–80 | Requires dry solvents and inert atmosphere |

| Catalytic hydrogenation | Pd/C or Pt catalyst, H2 gas | Ethanol, MeOH | 25–50°C, 1–5 atm H2 | 85–95 | High purity product; scalable for industrial production |

Purification and Characterization

- After synthesis, the crude product is typically purified by recrystallization from solvents such as heptane/isopropyl acetate mixtures or by flash chromatography.

- Purity is confirmed by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy (1H and 13C NMR), and mass spectrometry (MS).

- Melting point determination and infrared spectroscopy (IR) are used to verify the functional groups.

Research Findings and Comparative Analysis

- Reductive amination provides a straightforward and high-yielding route with good control over stereochemistry when chiral catalysts or auxiliaries are used.

- Nucleophilic substitution is advantageous when halogenated intermediates are readily available but may require longer reaction times and harsher conditions.

- Catalytic hydrogenation is preferred for industrial-scale synthesis due to its efficiency and environmental friendliness.

- Reaction monitoring by UPLC/MS or LC-MS ensures completion and purity at each stage.

Summary Table of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Scale Suitability |

|---|---|---|---|---|

| Reductive Amination | High selectivity, mild conditions | Requires careful control of reducing agent | 75–90 | Laboratory and pilot scale |

| Nucleophilic Substitution | Simple reagents, direct substitution | Longer reaction times, harsher conditions | 60–80 | Laboratory scale |

| Catalytic Hydrogenation | High yield, scalable, environmentally friendly | Requires catalyst and H2 gas | 85–95 | Industrial scale |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves amine alkylation or reductive amination of indene derivatives. For example:

- Route 1 : Reacting 2,3-dihydro-1H-inden-2-amine with 3-methylphenyl halides under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Route 2 : Catalytic hydrogenation of Schiff base intermediates derived from indanone and 3-methylaniline, using Pd/C or Raney Ni .

- Key Parameters :

| Parameter | Impact on Yield/Purity |

|---|---|

| Solvent (DMF vs. THF) | Higher polarity improves amine reactivity |

| Temperature | >100°C may degrade sensitive intermediates |

| Catalyst loading | 5–10% Pd/C optimal for hydrogenation |

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- 1H NMR :

- Indenyl protons: δ 2.5–3.5 ppm (multiplet for dihydro protons) .

- Aromatic protons: δ 6.5–7.2 ppm (split patterns distinguish para/meta substitution on 3-methylphenyl) .

- 13C NMR :

- Quaternary carbons: δ 140–150 ppm (indenyl backbone) .

- Methyl group: δ 21–23 ppm (3-methylphenyl) .

- Mass Spectrometry :

- ESI-MS: Expected [M+H]+ at m/z 224.1 (C₁₆H₁₇N) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the bioactivity of this compound?

- DFT Analysis :

- Optimize geometry at B3LYP/6-31G(d,p) to calculate HOMO-LUMO gaps (~4.5 eV indicates redox activity) .

- Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites for ligand-receptor interactions .

- Docking Studies :

- Target AMPA receptors (PDB ID: 5VHZ) using AutoDock Vina; prioritize binding poses with ΔG < −7 kcal/mol .

Q. How do structural modifications (e.g., fluorination, methoxy substitution) alter the pharmacological profile of this compound?

- Case Study :

Q. What analytical methods resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

- Root Causes :

- Batch-to-batch purity variations (e.g., residual Pd in catalytic synthesis) .

- Assay conditions (e.g., serum protein binding in cell-based vs. cell-free assays) .

- Solutions :

- HPLC-PDA : Quantify purity (>98% required for reproducibility) .

- SPR Analysis : Measure binding kinetics (ka/kd) to differentiate true activity from artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.